molecular formula C9H5BrClF3O B1410798 2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone CAS No. 1805139-18-7

2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone

Cat. No.: B1410798
CAS No.: 1805139-18-7
M. Wt: 301.49 g/mol
InChI Key: LUCRNLLTSNWAQA-UHFFFAOYSA-N
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Description

2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, using acetic acid as the solvent. The molar ratio of the substrate to the brominating agent is maintained at 1.0:1.1 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzotrifluoride
  • 2-Chloro-5-(trifluoromethyl)acetophenone
  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-[2-bromo-3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(9(12,13)14)3-7(11)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCRNLLTSNWAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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